![molecular formula C6H7ClN2 B1522835 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride CAS No. 1305710-83-1](/img/structure/B1522835.png)
1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride
Overview
Description
1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, also known as propargylimidazole hydrochloride (PIH), is a synthetic organic compound which has been used in a variety of scientific research applications. It is a derivative of imidazole, a heterocyclic aromatic organic compound, and is a white, crystalline solid. PIH has been used in the synthesis of a number of organic compounds, as well as in the development of new materials and the production of pharmaceuticals.
Scientific Research Applications
Pharmaceutical Drug Development
1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride: is a compound that has potential applications in the development of new pharmaceutical drugs. Its structure suggests that it could be useful in synthesizing molecules with imidazole rings , which are present in many drugs that treat a variety of conditions, including antifungals and proton pump inhibitors .
Material Science
In material science, this compound could be used to create novel polymers or coatings. The alkyne group in its structure could undergo click chemistry reactions , leading to materials with new properties, potentially useful for creating more durable or responsive materials .
Agriculture
The compound’s potential as a nitrification inhibitor could be explored in agriculture. By inhibiting the microbial conversion of ammonia to nitrate, it could help reduce nitrogen loss from soil, improving fertilizer efficiency and reducing environmental impact .
Environmental Science
In environmental science, 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride could be investigated for its ability to break down pollutants or as a sensor for detecting environmental contaminants. Its reactive functional groups might interact with various pollutants, aiding in their degradation or detection .
Biochemistry
This compound could serve as a building block in biochemical research, particularly in the study of enzymes and proteins that interact with imidazole-containing molecules. It could help in understanding the function of these biomolecules or in designing inhibitors to regulate their activity .
Pharmacology
In pharmacology, the compound could be used to study its effects on various biological pathways, especially those involving enzymes like monoamine oxidase (MAO). It could lead to the development of new treatments for diseases related to these enzymes, such as neurodegenerative disorders .
Mechanism of Action
Target of Action
It’s known that similar compounds have a broad spectrum of biological activity .
Mode of Action
It’s known that the cyclocondensation of n-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2h-benzimidazole-2-thiones . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, including those involved in antiulcer action, reduction of gastric hypersecretion, inhibition of collagenase, treatment of rheumatoid arthritis, immunomodulation, and anticancer activity .
Pharmacokinetics
It’s known that the pharmacokinetic and metabolic profiles of similar compounds can be affected by deuteration .
Result of Action
Similar compounds are known to display a broad spectrum of biological activity, including antiulcer action, reduction of gastric hypersecretion, inhibition of collagenase, treatment of rheumatoid arthritis, immunomodulation, anticancer activity, and antioxidant properties .
Action Environment
It’s known that the reaction of similar compounds can be influenced by the presence of certain substances, such as phenyl isothiocyanate , and can be induced by visible light .
properties
IUPAC Name |
1-prop-2-ynylimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2.ClH/c1-2-4-8-5-3-7-6-8;/h1,3,5-6H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPLODCJEHCZAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride | |
CAS RN |
1305710-83-1 | |
Record name | 1H-Imidazole, 1-(2-propyn-1-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305710-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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